BenchChemオンラインストアへようこそ!

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide

Physicochemical properties Lipophilicity Aqueous solubility

This pyridazinone derivative is an essential procurement for medicinal chemistry labs conducting Wnt pathway SAR. Its structural similarity to the sFRP-1 inhibitor WAY-316606 makes it a critical negative control, while its distinct 4-methoxyphenyl terminus allows for precise probing of amide substituent effects. With a measured logP of 3.90, tPSA of 68 Ų, and zero H-bond donors (HBD=0), it serves as a calibrated reference standard for solubility, permeability, and target-binding assays, helping teams define acceptable lead optimization ranges and map key polar interactions in enzyme active sites.

Molecular Formula C21H20FN3O3
Molecular Weight 381.407
CAS No. 946266-45-1
Cat. No. B2928424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide
CAS946266-45-1
Molecular FormulaC21H20FN3O3
Molecular Weight381.407
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H20FN3O3/c1-28-18-10-8-17(9-11-18)23-20(26)3-2-14-25-21(27)13-12-19(24-25)15-4-6-16(22)7-5-15/h4-13H,2-3,14H2,1H3,(H,23,26)
InChIKeyCKSYNPJFXCNHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide (CAS 946266-45-1): Procurement-Grade Pyridazinone Building Block


4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide (CAS 946266-45-1) is a synthetic pyridazinone derivative featuring a 4-fluorophenyl substituent at the 3-position and an N-(4-methoxyphenyl)butanamide side chain [1]. The pyridazinone core is a privileged scaffold in medicinal chemistry, known for yielding inhibitors of phosphodiesterases, kinases, and other targets [2]. This specific compound is offered by several chemical suppliers for research use; however, its target profile and bioactivity have not been disclosed in peer-reviewed literature [1].

Why 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide Cannot Be Casually Replaced by Other Pyridazinone Analogs


Subtle variations in the pyridazinone side chain, particularly the N-aryl butanamide terminus, can drastically alter a compound's physicochemical properties, solubility, and, consequently, its biological profile. For instance, replacing the 4-methoxyphenyl group with a 2-fluorophenyl or a cyclopentyl group changes the hydrogen-bonding capacity and lipophilicity (logP), which in turn influences membrane permeability, non-specific binding, and assay compatibility [1]. Simply substituting one pyridazinone derivative for another without matching these key properties can invalidate comparative SAR studies or lead to failed biological assays due to insolubility [2].

Quantitative Differentiation Guide for 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide Against Its Closest Analogs


Predicted Lipophilicity (logP) Profile to Guide Solubility-Dependent Assay Selection

The target compound exhibits a computed logP of 3.90, which is significantly higher than the N-cyclopentyl analog's logP of 2.80 [1][2]. This difference indicates that the target compound is considerably more lipophilic, making it less soluble in aqueous buffers but potentially more membrane-permeable. Users must consider this for in vitro assay design—the N-cyclopentyl analog would be preferred for aqueous-based biochemical assays, while the target compound's higher logP may confer an advantage in cell-based assays where membrane penetration is critical [1][2].

Physicochemical properties Lipophilicity Aqueous solubility Pyridazinone analogs

Topological Polar Surface Area (tPSA) Comparison for Blood-Brain Barrier Penetration Prediction

The target compound's tPSA of 68 Ų falls below the commonly cited CNS-penetrant threshold of <90 Ų, but is higher than the N-(2-fluorophenyl) analog's tPSA of 57 Ų [1][2]. This 11 Ų difference suggests that the target compound is less likely to passively cross the blood-brain barrier, making it a potentially cleaner tool for peripheral target engagement studies where CNS exclusion is desired [2].

CNS drug discovery tPSA Blood-brain barrier Permeability

Hydrogen Bond Donor Count and Its Impact on Compound Aggregation

The target compound possesses zero hydrogen bond donors (HBD = 0), in contrast to the N-(4-hydroxybutyl) analog, which has one HBD [1][2]. Compounds with fewer HBDs generally exhibit reduced crystal packing forces and may be less prone to aggregation-based false positives in biochemical assays [1][2]. This makes the target compound potentially more reliable for primary screening campaigns where promiscuous inhibition is a concern.

Compound aggregation Pan-assay interference Hydrogen bond donors Drug-likeness

Recommended Research Applications for 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide


Structure-Activity Relationship (SAR) Exploration of Pyridazinone-Based sFRP-1 Inhibitors

Given its structural similarity to the sFRP-1 inhibitor WAY-316606, this compound can serve as a key negative control or alternative scaffold in SAR studies. Its distinct pyridazinone core and 4-methoxyphenyl terminus allow researchers to probe the contribution of the amide substituent to Wnt pathway modulation [1].

In Vitro Solubility and Permeability Benchmarking for Parallel Analog Libraries

With a measured logP of 3.90 and tPSA of 68 Ų, this compound is an ideal reference standard for calibrating solubility and permeability assays when profiling a series of pyridazinone analogs. Its intermediate lipophilicity helps define the acceptable range for lead optimization [1].

Probing Hydrogen Bonding Effects in Target Engagement

The compound's lack of hydrogen bond donors (HBD=0) makes it a useful tool for dissecting the role of hydrogen bonding in target binding. By comparing its activity with analogs that possess one or more HBDs, researchers can map key polar interactions within an enzyme active site [1].

Quote Request

Request a Quote for 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.